![molecular formula C9H8F5NS B1455823 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline CAS No. 1183293-41-5](/img/structure/B1455823.png)
2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline
Descripción general
Descripción
2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline, also known as DFTMA, is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline is C9H8F5NS . The average mass is 257.224 Da and the monoisotopic mass is 257.029755 Da .Physical And Chemical Properties Analysis
The physical form of 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline is a powder . It has a molecular weight of 257.23 g/mol. The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthetic Applications in Pesticide Development
The chemical compound 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline has been studied for its potential applications in various fields of scientific research. One notable application is in the development of novel pesticides. For example, it has been involved in the synthesis of bistrifluron, a compound exhibiting potent growth-retarding activity against pests. The process involves multiple steps, including nitration, reduction, chlorination, and reaction with 2,6-difluorobenzoyl isocyanate, resulting in bistrifluron with a high yield of 93.5% (Liu An-chan, 2015).
Role in Organic Synthesis
Additionally, the compound serves as a reagent in organic synthesis, particularly in electrophilic trifluoromethylthiolation of organic compounds. This process is valuable for introducing trifluoromethylthiol (-SCF3) groups into organic molecules, a modification that can significantly alter a compound's physical, chemical, and biological properties (Billard Thierry, 2014).
Synthesis of Quinolinones
In the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, which are closely related to 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline, have been utilized. These compounds, after reacting with diethyl malonate and undergoing subsequent hydrolysis and decarboxylation, yield 4,4,4-trifluorobutyric acids, which can be cyclized to form quinolinones (Y. Gong & Katsuya Kato, 2004).
Fluorescent Material Development
The compound has also found use in the development of fluorescent materials, where its derivatives form the backbone of compounds exhibiting high fluorescence emissions in the solid state. This application is crucial for creating materials with potential use in sensing, imaging, and optical devices (Teruo Beppu et al., 2014).
Antifungal Applications
Moreover, derivatives of 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline have been explored for their antifungal properties. A bismuth(III) chloride-mediated one-pot reaction involving anilines, sulfur dioxide, and trifluoromethanesulfanylamide led to the synthesis of trifluoromethyl thiolsulphonates with significant antifungal activity, demonstrating the compound's versatility in medicinal chemistry applications (J. Sheng, Yuewen Li, & Guanyinsheng Qiu, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2,2-difluoroethylsulfanyl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5NS/c10-8(11)4-16-7-2-1-5(3-6(7)15)9(12,13)14/h1-3,8H,4,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWYYXFLXMOIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)SCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



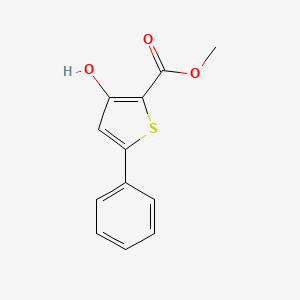
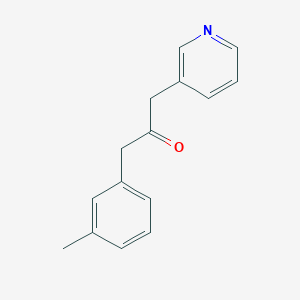
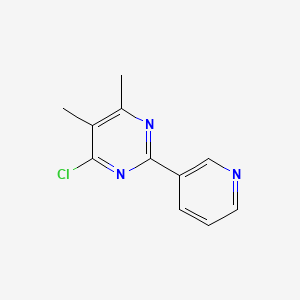
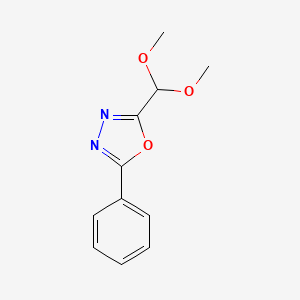
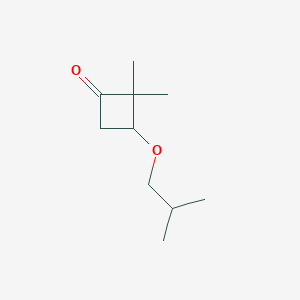
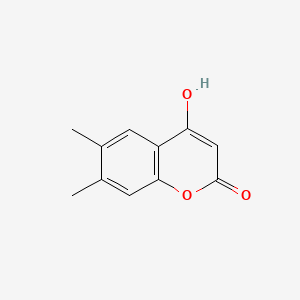
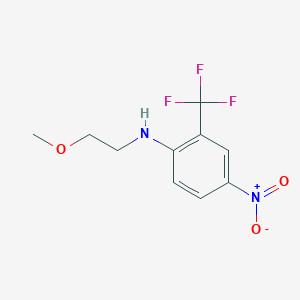
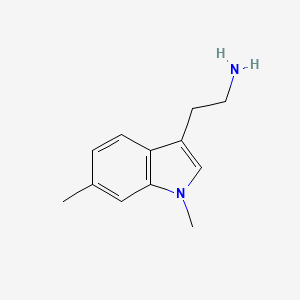
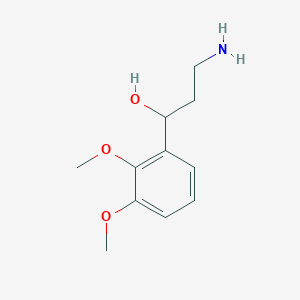
![1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455753.png)
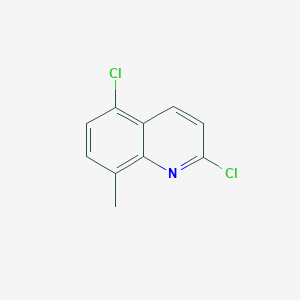
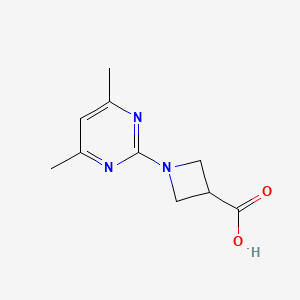
![1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B1455761.png)
![methyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B1455762.png)